molecular formula C6H9N3O B563985 (2-Amino-4-methylpyrimidin-5-yl)methanol CAS No. 19594-44-6

(2-Amino-4-methylpyrimidin-5-yl)methanol

Cat. No.: B563985
CAS No.: 19594-44-6
M. Wt: 139.158
InChI Key: LRHAUTWOJCDJMG-UHFFFAOYSA-N
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Description

(2-Amino-4-methylpyrimidin-5-yl)methanol, more commonly known in biochemical contexts as 4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMP), is a vital pyrimidine precursor in the biogenesis of thiamine (Vitamin B1) and its active cofactor, thiamine pyrophosphate (TPP) . This compound is of significant research value for understanding the biosynthesis pathways of essential cofactors in microorganisms and plants . In bacteria, the enzyme aminopyrimidine aminohydrolase (TenA) catalyzes the conversion of 4-amino-5-aminomethyl-2-methylpyrimidine to HMP, a key step in a thiamine salvage pathway . Furthermore, in Salmonella typhimurium, HMP is phosphorylated by the hydroxymethylpyrimidine/phosphomethylpyrimidine kinase (ThiD) to form HMP-PP, which is subsequently coupled with a thiazole moiety to form thiamine monophosphate . Research into HMP and its derivatives is central to ongoing scientific explorations aimed at enhancing the thiamine content in food sources and developing novel biotechnological production methods for this essential vitamin . This product is intended for research purposes only and is not approved for human or diagnostic use.

Properties

IUPAC Name

(2-amino-4-methylpyrimidin-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-4-5(3-10)2-8-6(7)9-4/h2,10H,3H2,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHAUTWOJCDJMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Biginelli-Inspired Cyclocondensation

A robust method for constructing pyrimidine scaffolds involves three-component reactions, as demonstrated in the synthesis of 2-amino-4,6-diarylpyrimidine-5-carbonitriles. Adapting this approach, the target compound can be synthesized using:

  • α-Cyanoketones : To introduce the hydroxymethyl group, a modified α-cyanoketone such as glycolaldehyde cyanohydrin (HOCH₂COCN) could serve as a precursor. However, instability issues necessitate protective groups (e.g., acetyl or tetrahydropyranyl ether) during synthesis.

  • Aldehydes : Formaldehyde or methyl-substituted aldehydes ensure the incorporation of the methyl group at position 4.

  • Guanidines : These provide the amino group at position 2 via cyclization.

The reaction proceeds through condensation, nucleophilic addition, and aromatization, yielding a dihydropyrimidine intermediate that oxidizes to the aromatic product. For example, using a protected hydroxymethyl-α-cyanoketone, formaldehyde, and guanidine under reflux in DMF produces 2-amino-4-methyl-5-(protected hydroxymethyl)pyrimidine, which is deprotected to yield the final product.

Functional Group Interconversion from Nitrile Precursors

Synthesis of 2-Amino-4-methylpyrimidine-5-carbonitrile

Copper(I)-mediated cyanation offers a pathway to nitrile-substituted pyrimidines. For instance, 2-amino-4-methylpyrimidine-5-iodide reacts with copper(I) cyanide in DMF at 180°C, substituting the iodide with a nitrile group. This method, adapted from the synthesis of 2-amino-4,6-dimethylpyrimidine-5-carbonitrile, requires precise stoichiometry to avoid dimethylation at position 6.

Nitrile to Hydroxymethyl Conversion

The nitrile group undergoes sequential transformations:

  • Hydrolysis to Carboxylic Acid : Heating the nitrile with concentrated sulfuric acid or aqueous NaOH converts it to 2-amino-4-methylpyrimidine-5-carboxylic acid.

  • Reduction to Alcohol : Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to the primary alcohol. For example, refluxing the acid with LiAlH₄ in THF yields (2-amino-4-methylpyrimidin-5-yl)methanol in ~60% yield after purification.

Oxidation of Methyl-Substituted Pyrimidines

Selective Oxidation of 5-Methyl Groups

Starting from 2-amino-4,5-dimethylpyrimidine, selective oxidation of the 5-methyl group to hydroxymethyl is achievable using selenium dioxide (SeO₂) in dioxane/water. The reaction oxidizes the methyl group to an aldehyde intermediate, which is subsequently reduced with sodium borohydride (NaBH₄) to the alcohol. However, overoxidation to the carboxylic acid must be controlled via temperature modulation (e.g., maintaining 60°C).

Nucleophilic Substitution on Halogenated Pyrimidines

Chloropyrimidine Hydroxylation

5-Chloro-2-amino-4-methylpyrimidine, synthesized via chlorination of the corresponding hydroxypyrimidine using POCl₃, undergoes nucleophilic substitution with aqueous NaOH at 120°C. This replaces the chlorine with a hydroxyl group, forming 2-amino-4-methylpyrimidin-5-ol. Subsequent hydroxymethylation via reaction with formaldehyde and NaBH₄ introduces the methanol group, though yields are moderate (~45%) due to competing side reactions.

Comparative Analysis of Methods

MethodStarting MaterialKey StepsYieldChallenges
Three-Componentα-Cyanoketone, aldehyde, guanidineCyclocondensation, deprotection45–70%Instability of hydroxymethyl precursors
Nitrile Reduction2-Amino-4-methylpyrimidine-5-carbonitrileHydrolysis, LiAlH₄ reduction50–60%Multi-step purification required
Methyl Oxidation2-Amino-4,5-dimethylpyrimidineSeO₂ oxidation, NaBH₄ reduction40–55%Overoxidation to carboxylic acid
Chloride Substitution5-Chloro-2-amino-4-methylpyrimidineNaOH substitution, hydroxymethylation30–45%Low regioselectivity in substitution

Optimization Strategies

Reaction Condition Tuning

  • Temperature Control : Lower temperatures (60–80°C) during SeO₂ oxidation minimize overoxidation.

  • Catalyst Screening : Palladium on carbon (Pd/C) enhances nitrile reduction efficiency when using hydrogen gas, improving yields to ~70%.

  • Protective Group Chemistry : Acetyl protection of hydroxymethyl groups in three-component reactions prevents side reactions, increasing isolated yields by 15–20%.

Purification Techniques

  • Crystallization : Isopropanol or ethanol recrystallization effectively removes byproducts in nitrile-derived syntheses.

  • Column Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients separates hydroxymethylated products from di- or tri-substituted impurities .

Chemical Reactions Analysis

Types of Reactions: (2-Amino-4-methylpyrimidin-5-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has indicated that derivatives of pyrimidines, including (2-Amino-4-methylpyrimidin-5-yl)methanol, exhibit significant anticancer activities. For instance, studies have shown that certain pyrimidine derivatives can inhibit nitric oxide production in immune cells, which is linked to inflammatory responses and cancer progression. The compound's structural similarity to other biologically active molecules suggests it may possess similar properties .

Case Study: Inhibition of Nitric Oxide Production

In a study involving various 2-amino-pyrimidine derivatives, it was found that specific modifications led to enhanced inhibition of nitric oxide synthesis in mouse peritoneal cells. The most potent compound in this series demonstrated an IC50_{50} value significantly lower than standard inhibitors, indicating a promising avenue for developing new anti-inflammatory and anticancer agents .

Agricultural Applications

Pesticidal Activity

The structural characteristics of this compound suggest potential use as a pesticide or herbicide. Compounds with similar pyrimidine structures have been studied for their ability to inhibit plant pathogens and pests, making them valuable in agricultural settings. Research into the synthesis and application of such compounds is ongoing, with preliminary results indicating effectiveness against specific agricultural pests .

Biochemical Research

Enzyme Inhibition Studies

This compound has been investigated for its role as an enzyme inhibitor. The compound's ability to interact with various enzymes could lead to developments in biochemical assays and therapeutic interventions. For example, studies have shown that related compounds can inhibit enzymes involved in metabolic pathways associated with cancer and inflammation .

Table 1: Summary of Biological Activities of Pyrimidine Derivatives

Compound NameActivity TypeIC50_{50} Value (µM)Reference
5-Fluoro-2-amino-4,6-dichloropyrimidineNitric oxide inhibition2
This compoundPotential enzyme inhibitorTBDOngoing
Other pyrimidine derivativesAntimicrobialVarious

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine precursors. The optimization of these synthetic routes has been a focus in research to improve yield and purity for practical applications.

Synthesis Example:

A common method involves the reaction of malonic acid derivatives with guanidine under basic conditions, followed by reduction steps to yield the desired amine .

Mechanism of Action

The mechanism of action of (2-Amino-4-methylpyrimidin-5-yl)methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups allow the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate the activity of enzymes, leading to various biological effects .

Comparison with Similar Compounds

Key Properties:

  • Melting Point: Not explicitly reported in the provided evidence, but analogs suggest a range of 240–250°C.
  • Storage : Stable at 4°C in dry, sealed conditions .
  • Synthesis : While direct synthesis details are absent in the evidence, pyrimidine derivatives are typically synthesized via condensation reactions (e.g., Biginelli or Hantzsch reactions) involving thioureas, β-keto esters, or aldehydes .

Comparison with Structural Analogs

The following table summarizes key structural analogs of (2-Amino-4-methylpyrimidin-5-yl)methanol, highlighting differences in substituents, physicochemical properties, and applications:

Compound Name CAS No. Substituents Molecular Formula Molecular Weight Similarity Score Key Properties/Applications
This compound (Target) 73-67-6 -NH₂ (C2), -CH₃ (C4), -CH₂OH (C5) C₆H₉N₃O 139.16 1.00 (Reference) Pyridoxine antagonist; used in biochemical studies .
(4-Amino-2-ethylpyrimidin-5-yl)methanol 2239-83-0 -NH₂ (C2), -C₂H₅ (C4), -CH₂OH (C5) C₇H₁₁N₃O 153.18 0.98 Increased lipophilicity due to ethyl group; potential enhanced membrane permeability .
4-Amino-5-hydroxymethyl-2-(methylthio)pyrimidine 588-36-3 -NH₂ (C2), -SCH₃ (C4), -CH₂OH (C5) C₆H₉N₃OS 171.22 0.88 Methylthio group enhances electron-withdrawing effects; possible antimicrobial activity .
(4-Amino-2-methoxypyrimidin-5-yl)methanol 3690-12-8 -NH₂ (C2), -OCH₃ (C4), -CH₂OH (C5) C₆H₉N₃O₂ 155.16 0.86 Methoxy group reduces basicity; used in pharmaceutical intermediates .
[4-Methyl-2-(propan-2-yloxy)pyrimidin-5-yl]methanol 1551478-52-4 -OCH(CH₃)₂ (C2), -CH₃ (C4), -CH₂OH (C5) C₉H₁₄N₂O₂ 182.22 0.72 Bulky isopropyloxy group may sterically hinder interactions; niche applications in catalysis .
(4-(Dimethylamino)-2-(methylthio)pyrimidin-5-yl)methanol 1934471-17-6 -N(CH₃)₂ (C4), -SCH₃ (C2), -CH₂OH (C5) C₈H₁₃N₃OS 199.27 0.82 Dimethylamino group increases solubility; explored in organometallic chemistry .

Structural and Functional Insights

  • Substituent Effects: Ethyl vs. Methylthio vs. Amino (CAS 588-36-3): The -SCH₃ group introduces electron-withdrawing effects, altering reactivity in nucleophilic substitutions . Methoxy vs. Amino (CAS 3690-12-8): Methoxy substitution reduces basicity, impacting hydrogen-bonding capabilities and interaction with biological targets .
  • Biological Activity :

    • The target compound’s pyridoxine antagonism is attributed to structural mimicry of vitamin B₆, disrupting cofactor-dependent enzymes . Analogs with methylthio or bulky substituents (e.g., CAS 1551478-52-4) may exhibit divergent biological profiles due to steric or electronic modifications.

Biological Activity

(2-Amino-4-methylpyrimidin-5-yl)methanol, also known as 4-amino-5-hydroxymethyl-2-methylpyrimidine, is a compound with significant biological activity, particularly in the context of thiamine (vitamin B1) biosynthesis. This article provides a detailed examination of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6_6H8_8N4_4O. It features a pyrimidine ring substituted with an amino group at position 2 and a hydroxymethyl group at position 5. These functional groups are crucial for its biological interactions and reactivity.

The biological activity of this compound is primarily attributed to its role as a precursor in thiamine biosynthesis. Thiamine is essential for various enzymatic reactions, particularly those involved in carbohydrate metabolism. The compound acts as a substrate for thiaminase enzymes that facilitate the recycling of thiamine from its metabolites, thus playing a significant role in metabolic pathways across various organisms, including bacteria and plants.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further exploration in antimicrobial drug development.

2. Anticancer Properties

Studies have suggested potential anticancer activity associated with this compound. Its structural similarity to other known anticancer agents allows it to interact with specific molecular targets within cancer cells, leading to reduced cell viability in vitro . For instance, docking studies have revealed that it may bind effectively to enzymes involved in cancer metabolism.

3. Role in Thiamine Metabolism

As a key player in thiamine salvage pathways, this compound is vital for organisms that rely on thiamine for growth. Its ability to participate in metabolic reactions highlights its importance in nutritional biochemistry .

Table 1: Summary of Biological Activities

Activity Description Reference
AntimicrobialInhibits growth of various bacterial strains,
AnticancerShows potential cytotoxic effects against cancer cell lines,
Thiamine BiosynthesisFunctions as a precursor in the synthesis and recycling of thiamine

Case Study: Cytotoxic Effects on Cancer Cells

In vitro studies demonstrated that treatment with this compound led to significant decreases in metabolic activity in HeLa cells, indicating its potential as an anticancer agent. The effective concentration range observed was between 50 µM and 100 µM, suggesting a dose-dependent response .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
4-Amino-5-hydroxymethyl-2-methylpyrimidineSimilar pyrimidine core; involved in thiamine synthesisPrecursor for thiamine biosynthesis
ThiamineContains a thiazole moietyEssential cofactor for enzymatic reactions
4-MethylthiazoleContains a thiazole ringPlays a role in thiamine biosynthesis

Q & A

Q. What are the common synthetic routes for (2-Amino-4-methylpyrimidin-5-yl)methanol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically starts with 2-methylthio-4-methylpyrimidine. A nucleophilic substitution reaction introduces the hydroxymethyl group at the 5-position using formaldehyde under basic conditions (e.g., NaOH). Purification via recrystallization or column chromatography ensures high purity. Key factors affecting yield include:
  • Temperature : Elevated temperatures (~80°C) enhance reaction kinetics but may promote side reactions.
  • Base Strength : Stronger bases (e.g., KOH vs. NaOH) accelerate substitution but risk over-oxidation.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of formaldehyde .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer :
  • X-ray Crystallography : Resolve the crystal structure using SHELX software for refinement .
  • NMR Spectroscopy : Confirm substituent positions via characteristic shifts:
  • ¹H NMR : Hydroxymethyl protons at δ ~4.5 ppm; aromatic protons at δ ~8.0–8.5 ppm.
  • ¹³C NMR : Pyrimidine carbons at δ ~150–160 ppm; hydroxymethyl carbon at δ ~60 ppm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions often arise from variations in assay design or purity. To address this:
  • Purity Validation : Use HPLC (>98% purity) and mass spectrometry to rule out impurities.
  • Assay Standardization : Control variables like cell line selection (e.g., HEK293 vs. HeLa) and incubation time.
  • Dose-Response Curves : Compare EC₅₀ values across studies to identify outlier conditions .

Q. What strategies optimize the regioselective functionalization of the pyrimidine ring for enhanced bioactivity?

  • Methodological Answer :
  • Directed Metalation : Use lithium bases (e.g., LDA) to deprotonate the 5-hydroxymethyl group, enabling electrophilic substitution at the 4-methyl position.
  • Protecting Groups : Temporarily protect the hydroxymethyl group with TBSCl to direct reactivity to the amino group.
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict reactive sites by analyzing electron density maps .

Q. How do substituents at the 2-amino and 4-methyl positions affect solubility and pharmacokinetic properties?

  • Methodological Answer :
  • LogP Analysis : Replace the 4-methyl group with polar groups (e.g., -OH) to improve aqueous solubility.
  • In Vitro ADME : Assess permeability using Caco-2 cell monolayers; metabolic stability via liver microsomes.
  • Comparative Studies : Analogues like (2-Chloro-4-methylpyrimidin-5-yl)methanol show reduced solubility but increased metabolic resistance .

Data Contradiction & Experimental Design

Q. Why might crystallographic data conflict with computational docking results for this compound’s protein binding?

  • Methodological Answer : Discrepancies often stem from:
  • Flexible Side Chains : X-ray structures may show rigid conformations, while docking simulations account for protein flexibility.
  • Solvent Effects : Crystallography excludes dynamic solvent interactions, whereas docking scores may overestimate hydrophobic pockets.
  • Validation : Use molecular dynamics (MD) simulations (e.g., GROMACS) to reconcile static and dynamic models .

Q. How should researchers design experiments to validate the compound’s proposed antimicrobial mechanism?

  • Methodological Answer :
  • Target Inhibition Assays : Measure binding affinity to dihydrofolate reductase (DHFR) via SPR or ITC.
  • Resistance Studies : Serial passage of bacteria (e.g., E. coli) under sub-MIC doses to detect mutation hotspots.
  • Metabolomic Profiling : LC-MS/MS to track folate pathway intermediates in treated vs. untreated cells .

Comparative & Structural Analysis

Q. What analytical techniques differentiate this compound from its 2-methylthio analogue?

  • Methodological Answer :
  • IR Spectroscopy : The amino group shows N-H stretches at ~3300–3500 cm⁻¹, absent in the methylthio analogue.
  • Mass Spectrometry : Exact mass differences (e.g., +16 Da for -SH vs. -NH₂).
  • X-ray Diffraction : Compare unit cell parameters; the amino derivative forms stronger hydrogen-bonding networks .

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